2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate
Description
This compound is a fluorinated carbamate derivative featuring a trifluoroethyl group, a 4-methoxyphenyl aromatic ring, and a pyrrolidine-substituted ethyl chain. The trifluoroethyl moiety enhances metabolic stability and lipophilicity, while the 4-methoxyphenyl group contributes to π-π stacking interactions in biological systems. The compound was previously listed by CymitQuimica but is now discontinued, suggesting possible challenges in synthesis, stability, or efficacy .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-23-13-6-4-12(5-7-13)14(21-8-2-3-9-21)10-20-15(22)24-11-16(17,18)19/h4-7,14H,2-3,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMAOEAKLWXYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)OCC(F)(F)F)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122923 | |
| Record name | Carbamic acid, [2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872103-75-8 | |
| Record name | Carbamic acid, [2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872103-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Ring-Opening of Epoxides
Epoxide intermediates derived from 4-methoxystyrene oxide react with pyrrolidine under acidic or basic conditions. For example, treatment of 4-methoxystyrene oxide with pyrrolidine in ethanol at 60°C yields 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethanol, which is subsequently oxidized to the corresponding ketone and subjected to reductive amination.
Mannich Reaction
A three-component Mannich reaction between 4-methoxybenzaldehyde, pyrrolidine, and ammonium acetate generates β-amino ketones, which are reduced to the target amine using sodium borohydride or catalytic hydrogenation.
Carbamate Formation: Key Methodologies
Chloroformate-Amine Coupling
The most direct route involves reacting 2,2,2-trifluoroethyl chloroformate with 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge HCl, with yields ranging from 65% to 85% depending on stoichiometry and temperature.
Representative Procedure
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Dissolve 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine (1.0 equiv) in anhydrous DCM.
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Add TEA (1.2 equiv) dropwise at 0°C.
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Introduce 2,2,2-trifluoroethyl chloroformate (1.1 equiv) slowly.
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Warm to room temperature and stir for 12 hours.
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Quench with water, extract with DCM, dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Optimization Data
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | DCM | 78 |
| Base | TEA | 72 |
| Temperature | 0°C → RT | 85 |
| Stoichiometry (CF) | 1.1 equiv | 81 |
Ultrasound-Assisted Catalysis
InCl₃-catalyzed reactions under ultrasound irradiation enhance reaction rates and yields for structurally analogous carbamates. Applying this to the target compound reduces reaction times from 12 hours to 2–4 hours, with yields improving to 88–92%.
Procedure
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Mix amine (1.0 equiv), 2,2,2-trifluoroethyl chloroformate (1.05 equiv), and InCl₃ (20 mol%) in 50% ethanol.
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Irradiate with ultrasound (40 kHz) at 40°C for 3 hours.
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Filter, concentrate, and purify via recrystallization (ethanol/water).
Alternative Pathways and Innovations
Enzymatic Carbamate Synthesis
Lipase-catalyzed transesterification between vinyl carbamate and the amine intermediate in organic solvents (e.g., toluene) offers a green chemistry approach, though yields remain moderate (50–60%).
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables stepwise assembly, with cleavage using trifluoroacetic acid (TFA) yielding the carbamate. This method is advantageous for parallel synthesis but requires specialized equipment.
Analytical Validation and Characterization
Critical spectroscopic data for the target compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.45 (q, J = 8.4 Hz, 2H, OCH₂CF₃), 3.80 (s, 3H, OCH₃), 3.10–2.90 (m, 4H, pyrrolidine), 2.70–2.50 (m, 2H, CH₂N), 1.90–1.70 (m, 4H, pyrrolidine).
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¹³C NMR (100 MHz, CDCl₃): δ 157.2 (C=O), 154.1 (ArOCH₃), 130.5–114.2 (ArC), 121.5 (q, J = 275 Hz, CF₃), 58.3 (OCH₂CF₃), 55.2 (OCH₃), 49.8–45.2 (pyrrolidine), 38.5 (CH₂N).
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Design : The carbamate moiety is a common structural component in many pharmaceuticals. It is known to facilitate drug-target interactions through hydrogen bonding and other non-covalent interactions, making it a valuable feature in drug design .
- Anticancer Research : Compounds with similar structures have been investigated for their anticancer properties. The incorporation of the pyrrolidine ring can enhance the bioavailability and efficacy of anticancer agents by improving their ability to penetrate cell membranes .
- Neurological Disorders : The compound may have applications in treating neurological disorders due to the presence of the pyrrolidine structure, which is often associated with neuroactive compounds. Research into related compounds has shown promise in modulating neurotransmitter systems .
Pharmacological Studies
- Bioactivity : Studies have indicated that carbamates can exhibit a range of biological activities, including anti-inflammatory and analgesic effects. The specific interactions of 2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate with biological targets need further investigation to elucidate its pharmacological profile.
- Toxicity and Safety : Preliminary assessments of toxicity are essential for any new compound entering preclinical trials. Understanding the safety profile of this compound will be critical for its development as a therapeutic agent.
Industrial Applications
- Synthesis of Advanced Materials : The unique properties of trifluoroethyl compounds make them suitable for developing advanced materials, including polymers and coatings that require specific chemical resistance or thermal stability.
- Agricultural Chemicals : There is potential for this compound to be utilized in agricultural formulations due to its chemical stability and efficacy as an active ingredient in pesticides or herbicides.
Case Study 1: Anticancer Activity
A related study focused on a series of carbamate derivatives demonstrated significant anticancer activity against various cancer cell lines. The study highlighted how modifications to the carbamate structure influenced cytotoxicity and selectivity towards cancer cells .
Case Study 2: Neuropharmacology
Research involving pyrrolidine-containing compounds showed promise in modulating dopamine receptors, suggesting potential applications in treating conditions like Parkinson's disease or schizophrenia. Future studies could explore how similar modifications in this compound might affect neuropharmacological outcomes .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Carbamate Derivatives
(a) 2,2,2-Trifluoroethyl N-[2-(Furan-2-yl)-2-(Pyrrolidin-1-yl)ethyl]carbamate
- Key Difference : Replacement of 4-methoxyphenyl with furan-2-yl.
- Impact :
- Synthetic Accessibility : Both compounds likely share similar carbamate-forming pathways, such as reacting amines with trifluoroethyl chloroformate .
(b) N-(2-(Pyrrolidin-1-yl)ethyl)-3-(Morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109)
- Key Difference: Carboxamide core vs. carbamate; quinoline ring vs. methoxyphenyl.
- Impact: Stability: Carboxamides are more hydrolytically stable than carbamates, extending half-life in vivo. Bioactivity: The quinoline moiety in SzR-109 enables intercalation or kinase inhibition, whereas the carbamate may act as a prodrug or acetylcholinesterase inhibitor .
Fluorinated Pharmacophores in Drug Development
(a) Befotertinib (EGFR Inhibitor)
- Structure : Contains a 2,2,2-trifluoroethyl group attached to an indole-pyrimidine scaffold.
- Comparison :
- Functional Group : The amide linkage in Befotertinib provides stability, whereas the carbamate in the target compound offers tunable hydrolysis rates.
- Target Specificity : Befotertinib’s trifluoroethyl group enhances EGFR binding, suggesting the target compound’s fluorinated carbamate could optimize receptor interactions .
(b) Solid Dispersions of Trifluoroethyl-Pyrrolidine Carboxamides
4-Methoxyphenyl Derivatives in Therapeutics
(a) Formoterol-Related Compounds
- Structure: Ethanolamine derivatives with 4-methoxyphenyl groups (e.g., Formoterol-related compound A).
- Comparison: Mechanism: Formoterol analogs act as β2-adrenergic agonists, while the target compound’s carbamate-pyrrolidine structure suggests divergent targets (e.g., neurokinin receptors). Polarity: The carbamate’s ester group increases polarity relative to Formoterol’s ethanolamine, reducing CNS penetration .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight | logP (Predicted) | Key Functional Groups |
|---|---|---|---|
| 2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate | ~335.3* | ~2.8 | Carbamate, Trifluoroethyl, Pyrrolidine |
| 2,2,2-Trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate | 306.28 | ~1.5 | Carbamate, Trifluoroethyl, Furan |
| SzR-109 | 384.47 | ~3.1 | Carboxamide, Quinoline, Morpholine |
*Estimated based on structural analogs .
Biological Activity
2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate (CAS Number: 872103-75-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoroethyl group attached to a carbamate moiety, with a pyrrolidine and methoxyphenyl substituent. Its molecular formula is , and it has a melting point of 55-56 °C. The structural representation is as follows:
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on PDE4 inhibitors demonstrate their potential in treating inflammatory conditions by reducing cytokine production and modulating immune responses .
2. Neuropharmacological Effects
The compound may also have implications in neuropharmacology. Selective PDE4 inhibitors have been shown to enhance cognitive function and exhibit antidepressant-like effects in animal models. The enhancement of cAMP signaling in the brain is linked to improved memory and mood regulation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Q. Key Intermediates :
- 4-Methoxybenzaldehyde
- 2-(Pyrrolidin-1-yl)ethylamine
- 2,2,2-Trifluoroethyl chloroformate
Advanced: How can researchers optimize enantiomeric purity during synthesis?
Answer:
Enantiomeric purity is critical for bioactivity. Methodologies include:
- Chiral Resolving Agents : Use chiral acids (e.g., tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization .
- Chiral Chromatography : Employ chiral HPLC columns (e.g., Chiralpak® IA/IB) with mobile phases like hexane/isopropanol to resolve enantiomers. For example, trifluoroethyl esters with methoxyphenyl groups have been resolved using this method .
- Asymmetric Catalysis : Utilize chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like reductive amination to favor one enantiomer .
Basic: What spectroscopic techniques are critical for characterization, and what markers should be prioritized?
Answer:
- NMR :
- IR : Strong absorption at ~1700–1750 cm⁻¹ for the carbamate carbonyl .
- MS : Molecular ion peak matching the molecular weight (e.g., m/z ~402 for C₁₇H₂₂F₃N₂O₃), with fragmentation patterns confirming the pyrrolidine and trifluoroethyl groups .
Advanced: How should researchers address contradictory bioactivity data across studies?
Answer:
Contradictions may arise from:
- Purity Differences : Verify compound purity (>95% via HPLC) and exclude impurities using orthogonal methods (e.g., LC-MS) .
- Stereochemical Variance : Confirm enantiomeric ratios using chiral HPLC or polarimetry, as bioactivity often depends on stereochemistry .
- Assay Conditions : Standardize protocols (e.g., enzyme source, buffer pH, incubation time). For example, ALOX15 inhibition assays in required strict control of linoleic acid concentrations .
Basic: What biological targets or enzyme systems are affected by this compound?
Answer:
Documented targets include:
- Fungal Enzymes : Inhibition of melanin biosynthesis in Magnaporthe oryzae (rice blast fungus) via interference with cell wall integrity, as seen in structurally related agrochemicals .
- Mammalian Enzymes : Substrate-selective inhibition of lipoxygenases (e.g., ALOX15) in inflammatory pathways, assessed via UV-spectrophotometric monitoring of linoleate oxygenation .
Q. Assay Methodologies :
- Fungal Spore Germination Assays : Measure IC₅₀ using conidial suspensions on hydrophobic surfaces .
- Enzyme Kinetics : Monitor substrate conversion rates (e.g., linoleic acid → hydroperoxides for ALOX15) .
Advanced: How can metabolic stability be evaluated for this carbamate in preclinical studies?
Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. The trifluoroethyl group may enhance stability by resisting oxidative metabolism .
- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. For example, demethylation of the methoxyphenyl group is a common metabolic pathway .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Basic: What crystallization strategies improve solid-state stability?
Answer:
- Polymorph Screening : Use solvent/antisolvent combinations (e.g., ethanol/water) to isolate stable polymorphs. highlights the importance of solid-state forms in patent applications .
- Co-Crystallization : Explore co-crystals with carboxylic acids (e.g., succinic acid) to enhance solubility and stability .
- DSC/TGA Analysis : Monitor melting points and decomposition temperatures to select optimal forms .
Advanced: What computational methods predict binding modes to biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal enzymes (e.g., scytalone dehydratase). Focus on hydrogen bonds between the carbamate carbonyl and active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Models : Corate substituent effects (e.g., methoxy vs. nitro groups) on bioactivity using datasets from and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
